REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[C:17]([O:19][CH3:20])=[O:18])(=O)=O.C(N(CC)CC)C.[C:30]1([PH:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:37]1([P:36]([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[C:17]([O:19][CH3:20])=[O:18])[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1 |f:4.5.6|
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Name
|
|
Quantity
|
52.7 g
|
Type
|
reactant
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Smiles
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FC(S(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C(=O)OC)(F)F
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Name
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|
Quantity
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26.5 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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0.15 g
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Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
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29.4 g
|
Type
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reactant
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Smiles
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C1(=CC=CC=C1)PC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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giving a red coloration
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 17 hours
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Duration
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17 h
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Type
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TEMPERATURE
|
Details
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to cool
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure to approximately half its original volume
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Type
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ADDITION
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Details
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Methanol (50 ml) was added
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Type
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CONCENTRATION
|
Details
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the mixture concentrated a little more under reduced pressure
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Type
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CUSTOM
|
Details
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The product crystallised from this mixture
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Type
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FILTRATION
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Details
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was collected by filtration
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Type
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WASH
|
Details
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washed with ice-cold methanol (200 ml)
|
Type
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CUSTOM
|
Details
|
dried under vacuum at ambient temperature
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C(=O)OC)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |